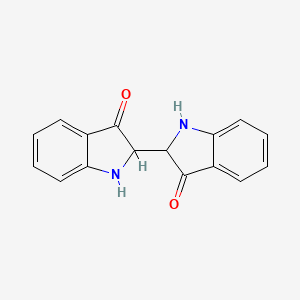

2,2'-Dihydroindigo

Description

2,2'-Dihydroindigo is a reduced derivative of indigo (C.I. 73000), formed via the dehydrogenation of indigo . Unlike indigo, which exists as a planar, conjugated system with a deep blue color (absorption ~610 nm in solid state), this compound adopts a non-planar structure due to the addition of two hydrogen atoms at the 2,2' positions. This structural modification shifts its absorption band to 455 nm in aprotic solvents (e.g., toluene) and 400 nm in protic solvents (e.g., methanol) . Notably, this compound exhibits high singlet oxygen quantum yields (ΦΔ < 0.6–0.83 in toluene and benzene), making it a potent photosensitizer compared to indigo derivatives, which are inefficient in singlet oxygen sensitization .

Properties

CAS No. |

4058-46-2 |

|---|---|

Molecular Formula |

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

2-(3-oxo-1,2-dihydroindol-2-yl)-1,2-dihydroindol-3-one |

InChI |

InChI=1S/C16H12N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,13-14,17-18H |

InChI Key |

JOTRJOWDDJFASP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(N2)C3C(=O)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2'-Dihydroindigo can be synthesized through various chemical reactions, often involving the reduction of indigo itself. One common method involves the reduction of indigo using reducing agents such as sodium dithionite (Na2S2O4) in an alkaline medium.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The use of catalysts such as iron or zinc salts can enhance the efficiency of the reduction process.

Chemical Reactions Analysis

Types of Reactions: 2,2'-Dihydroindigo primarily undergoes oxidation reactions to form indigo. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, organic hydroperoxides, percarboxylic acids, and hydrogen peroxide are commonly used oxidizing agents. The presence of metal catalysts such as aluminum, iron, copper, or zinc, along with protonic acids like sulfuric acid, can facilitate the oxidation process.

Substitution Reactions: These reactions are less common but can occur under specific conditions involving halogenating agents.

Major Products Formed: The primary product of the oxidation of this compound is indigo. Other potential by-products may include various oxidized intermediates depending on the reaction conditions.

Scientific Research Applications

2,2'-Dihydroindigo has several applications in scientific research, including:

Chemistry: It is used as a model compound in the study of dye chemistry and the mechanisms of dye formation.

Biology: Research into the biological effects of indigo and its derivatives often involves this compound as a starting material.

Medicine: There is ongoing research into the potential medicinal properties of indigo derivatives, including their antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism by which 2,2'-Dihydroindigo exerts its effects primarily involves its conversion to indigo through oxidation. Indigo then interacts with textile fibers through a process of adsorption and bonding, resulting in the characteristic blue coloration. The molecular targets and pathways involved in this process are related to the chemical structure of indigo and its affinity for binding to specific sites on the fibers.

Comparison with Similar Compounds

Indigo (C.I. 73000)

- Structure and Properties : Indigo is a planar, conjugated diindole derivative with a characteristic blue color. Its insolubility in water and most solvents limits its direct application in modern photochemical systems .

- Photochemical Behavior : Indigo has low intersystem crossing efficiency (S₁→T₁), resulting in negligible singlet oxygen generation (ΦΔ < 0.1) .

- Key Difference : 2,2'-Dihydroindigo’s reduced structure enhances triplet-state energy transfer to molecular oxygen, enabling applications in photodynamic therapy or organic photocatalysis, unlike indigo .

6,6’-Dibromoindigo (Tyrian Purple)

- Structure and Properties : Bromine substituents at the 6,6' positions increase stability and redshift absorption (~588 nm), historically used as the Tyrian Purple dye .

- Synthesis : Produced via bromination of indole precursors, requiring harsh conditions (e.g., refluxing in acetic acid and hydrochloric acid) .

- Tyrian Purple remains photochemically inert .

6,6’-Di(p-hydroxyphenyl)indigo

Tethered cis-Indigos

- Alkyl-Tethered Derivatives (e.g., Compounds 2.5 and 2.6) :

- Unlike this compound, oxalyl-tethered derivatives prioritize electronic modulation over photochemical sensitization.

Tabulated Comparison of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.